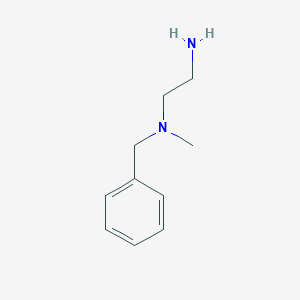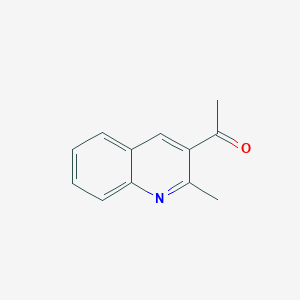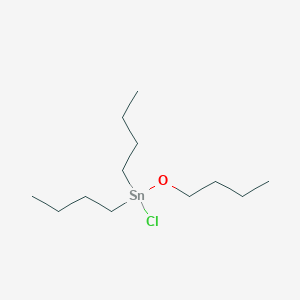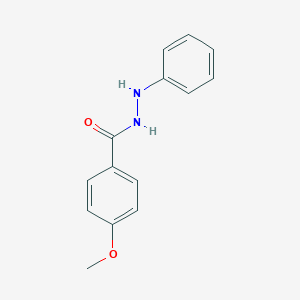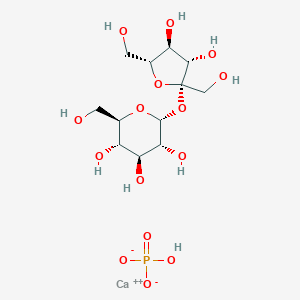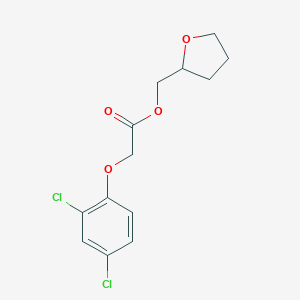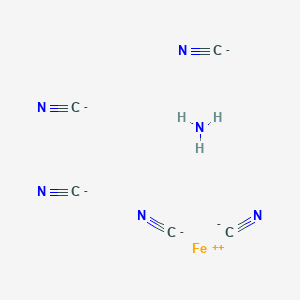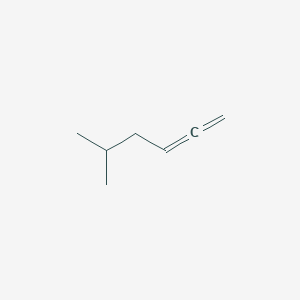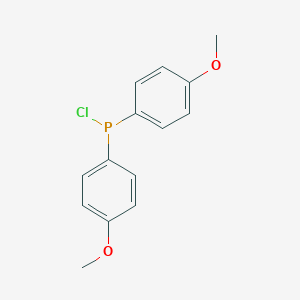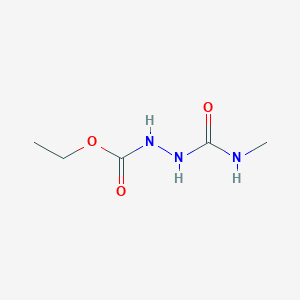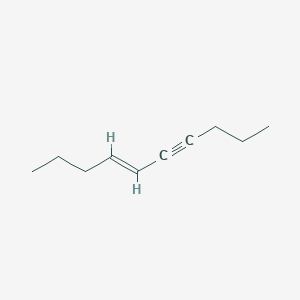
(E)-4-Decen-6-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Decen-6-yne is an organic compound with the molecular formula C₁₀H₁₆ It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bondThis compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-4-Decen-6-yne can be synthesized through various methods. One common approach involves the coupling of appropriate alkyne and alkene precursors. For instance, the reaction between 1-bromo-4-decyne and a suitable alkene under palladium-catalyzed conditions can yield this compound. The reaction typically requires a base such as triethylamine and a solvent like tetrahydrofuran (THF) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale coupling reactions using similar palladium-catalyzed methods. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Decen-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Alkanes
Substitution: Substituted alkynes and alkenes.
Applications De Recherche Scientifique
(E)-4-Decen-6-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-4-Decen-6-yne depends on the specific reaction or application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the triple bond allows for unique interactions with molecular targets, potentially leading to the formation of reactive intermediates that can affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Decen-6-yne, (Z)-: The cis isomer of 4-Decen-6-yne, differing in the configuration of the double bond.
4,6-Decadiyne: A related compound with two triple bonds, used in similar synthetic applications.
Uniqueness
(E)-4-Decen-6-yne is unique due to its specific trans configuration, which can influence its reactivity and interactions compared to its cis isomer and other related compounds. This configuration can lead to different physical properties and chemical behaviors, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
13343-77-6 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(E)-dec-4-en-6-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7+ |
Clé InChI |
HAMAIVSPUXRZEN-VQHVLOKHSA-N |
SMILES |
CCCC=CC#CCCC |
SMILES isomérique |
CCC/C=C/C#CCCC |
SMILES canonique |
CCCC=CC#CCCC |
Synonymes |
(E)-4-Decen-6-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


